Metapramine-d3
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Overview
Description
Metapramine-d3 is a deuterated form of metapramine, a tricyclic antidepressant. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. This compound has the molecular formula C16H15D3N2 and a molecular weight of 241.35 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metapramine-d3 involves the incorporation of deuterium into the metapramine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and consistent incorporation of deuterium. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
Metapramine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Metapramine-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of metapramine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used as a reference standard in the development of new antidepressant drugs.
Proteomics Research: Employed in proteomics to study protein-drug interactions.
Mechanism of Action
Metapramine-d3 exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter signaling.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Imipramine: Shares structural similarities and is used for similar therapeutic purposes.
Nortriptyline: A metabolite of amitriptyline with comparable pharmacological effects.
Uniqueness
Metapramine-d3 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies.
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
InChI Key |
YXVZOBVWVRFPTE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2CC(C3=CC=CC=C31)NC |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.